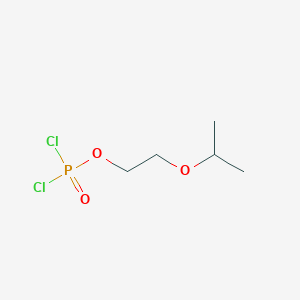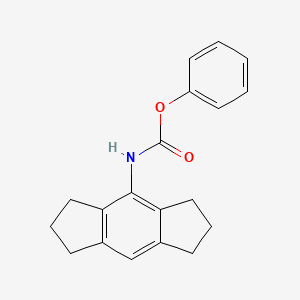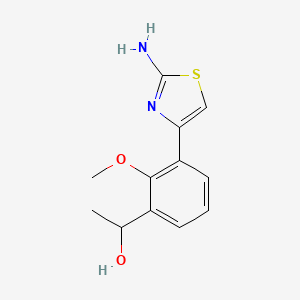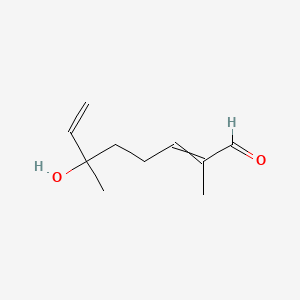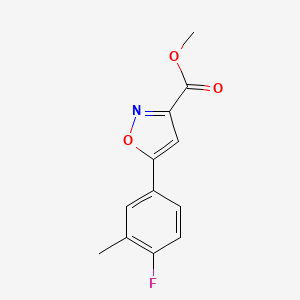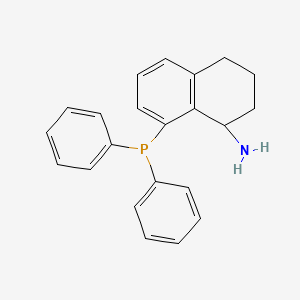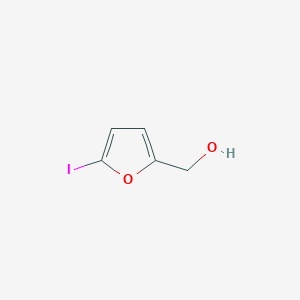
5-Iodofuran-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodofuran-2-methanol is an organic compound with the molecular formula C5H5IO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains an iodine atom at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodofuran-2-methanol typically involves the iodination of furan derivatives. One common method is the iodination of 2-furanmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction conditions must be carefully controlled to avoid over-iodination and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of reagents and solvents, as well as reaction conditions, would be optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Iodofuran-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 5-iodofuran-2-carboxylic acid.
Reduction: The iodine atom can be reduced to form 2-furanmethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Iodofuran-2-carboxylic acid.
Reduction: 2-Furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodofuran-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Mechanism of Action
The mechanism of action of 5-Iodofuran-2-methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by interfering with the synthesis of essential biomolecules in microbial cells. The iodine atom in the compound can form reactive intermediates that disrupt cellular processes, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
5-Iodofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
2-Furanmethanol: Lacks the iodine atom, making it less reactive in certain chemical reactions.
5-Bromofuran-2-methanol: Contains a bromine atom instead of iodine, which affects its reactivity and applications.
Uniqueness
5-Iodofuran-2-methanol is unique due to the presence of both the iodine atom and the hydroxymethyl group. This combination allows for a wide range of chemical modifications and applications. The iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, its potential antimicrobial properties make it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
(5-iodofuran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDXKASOBSGQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
